3,5-Bis(4-bromophenyl)isoxazole
Descripción
Propiedades
Número CAS |
55368-74-6 |
|---|---|
Fórmula molecular |
C15H9Br2NO |
Peso molecular |
379.05 g/mol |
Nombre IUPAC |
3,5-bis(4-bromophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H9Br2NO/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H |
Clave InChI |
ITIKQGPIRUZTGM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C3=CC=C(C=C3)Br)Br |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NO2)C3=CC=C(C=C3)Br)Br |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1: Key Properties of 3,5-Diaryl Isoxazoles and Analogous Heterocycles
Key Observations:
Substituent Effects :
- Bromine vs. Methoxy/Fluoro : Bromine’s higher atomic weight and electronegativity increase lipophilicity (LogP ~3.5–4.0 estimated) compared to methoxy (LogP ~2.8) or fluoro (LogP ~2.5) groups. This enhances membrane permeability but may reduce solubility .
- Hydroxyphenyl Derivatives : The 4-hydroxyphenyl analog exhibits the highest ERα binding affinity (RBA 16%), attributed to hydrogen bonding with the ligand-binding domain (LBD). Bromophenyl groups lack this interaction, likely reducing ERα affinity but enabling alternative targets .
Synthetic Accessibility :
- Suzuki coupling with bromophenyl boronic acids is feasible (56–98% yields for styryl analogs), but arylvinyl boronic acids for 4-substitutions are less commercially available, requiring custom synthesis .
- Pyrazole analogs are more extensively studied, with optimized routes for combinatorial libraries .
Biological Relevance: ERα Binding: The 4-hydroxystyryl isoxazole derivative (RBA ~16%) rivals pyrazole-based ER ligands, but bromophenyl substitution likely shifts activity to non-steroidal targets (e.g., kinase inhibition) . BRD4 Inhibition: Unlike 3,5-dimethyl isoxazole (critical for BRD4 hydrogen bonding), bromophenyl groups may sterically hinder binding but improve proteolysis-targeting chimera (PROTAC) compatibility .
Pharmacological and Crystallographic Insights
- Crystal Packing : Bromophenyl-substituted analogs exhibit distinct dihedral angles between aryl rings (e.g., 76.56° for methoxyphenyl isoxazoles vs. ~81° for fluorophenyl derivatives), influencing molecular planarity and crystal packing .
Competitive Landscape
- Market Availability: CAS 66033-76-9 (3,5-bis(4-bromophenyl)isoxazole) is less studied compared to fluorophenyl or methoxyphenyl analogs, highlighting opportunities for novel applications .
Q & A
Basic Question
- NMR : H and C NMR identify substituent patterns (e.g., bromophenyl protons resonate at δ 7.2–7.8 ppm).
- XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., N–O bond: 1.38 Å) and dihedral angles between aromatic rings, confirming planar geometry .
- FT-IR : Absorption bands at 1610–1630 cm confirm C=N stretching in the isoxazole ring .
How should researchers address contradictions in reported melting points for 3,5-bis(4-bromophenyl)isoxazole derivatives?
Advanced Question
Discrepancies in melting points (e.g., 72°C vs. 61–63°C for similar brominated isoxazoles) may arise from polymorphic forms or impurities. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol-water mixtures ensures consistency . Differential Scanning Calorimetry (DSC) can identify polymorph transitions, while elemental analysis validates purity (>95%) .
What structural features of 3,5-bis(4-bromophenyl)isoxazole influence its biological activity?
Advanced Question
- Electrophilic Substitution : Bromine atoms at the 4-position enhance lipophilicity, improving membrane permeability.
- Hydrogen Bonding : C–H···N and C–H···Br interactions in the crystal lattice stabilize the molecule, potentially correlating with in vivo stability .
- Ring Strain : The isoxazole’s weak N–O bond (prone to photolysis/thermolysis) may release reactive intermediates, contributing to antimicrobial or anticancer effects .
How can crystal packing interactions inform the design of 3,5-bis(4-bromophenyl)isoxazole derivatives?
Advanced Question
Analyzing hydrogen-bonding networks (e.g., C5–H5···N1, 2.58 Å) and π-π stacking distances (3.4–3.8 Å) reveals supramolecular motifs that enhance solubility or stability. For instance, orthorhombic packing (space group P222) with Z = 4 indicates dense molecular arrangements, suggesting high melting points and low solubility—critical for formulation strategies .
What methodologies are used to study the reductive heterocyclization of 3,5-bis(4-bromophenyl)isoxazole?
Advanced Question
Fe/HOAc-mediated reductive cyclization produces quinolin-4(1H)-one or 4-aminoquinoline derivatives. Monitoring chemoselectivity requires LC-MS to track intermediates. For example, reducing 3,5-bis(2-nitrophenyl)isoxazole under acidic conditions favors carbonyl cyclization (Scheme 8) over imine pathways (Scheme 6), yielding 4-aminoquinoline .
How do substituent variations at the 3,5-positions affect the bioactivity of isoxazole derivatives?
Advanced Question
- Electron-Withdrawing Groups (Br, CF) : Enhance antifungal activity by increasing electrophilicity.
- Methoxy Groups : Improve antioxidant capacity via radical scavenging but reduce membrane penetration .
Structure-Activity Relationship (SAR) studies using logP calculations and docking simulations (e.g., binding to bromodomains) guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
